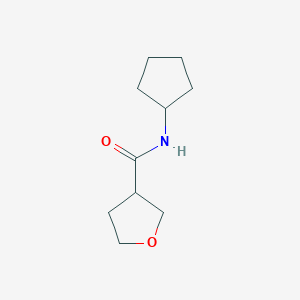

N-cyclopentyloxolane-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyloxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(8-5-6-13-7-8)11-9-3-1-2-4-9/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFVXALUWUQSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyloxolane-3-carboxamide typically involves amidation reactions. Amidation can be achieved through several methods, including catalytic amidation of carboxylic acids, non-catalytic amidation, and transamidation . The activation of carboxylic acid is often a principal focus due to its availability, low cost, and facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .

Chemical Reactions Analysis

N-cyclopentyloxolane-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the increase in the oxidation state of the compound.

Reduction: This reaction involves the decrease in the oxidation state of the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyloxolane-3-carboxamide has various scientific research applications, including:

Chemistry: It is used in the synthesis of peptides and lactams.

Industry: It is used in the production of various bioactive products.

Mechanism of Action

The mechanism by which N-cyclopentyloxolane-3-carboxamide exerts its effects involves the formation of amide bonds. The carboxamide group can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, including anticancer, antifungal, and antibacterial activities .

Comparison with Similar Compounds

N-cyclopentyloxolane-3-carboxamide can be compared with other carboxamide compounds, such as:

Indole 2 and 3-carboxamides: These compounds have unique inhibitory properties due to the presence of the carboxamide moiety, which forms hydrogen bonds with various enzymes and proteins.

8-Methoxycoumarin-3-carboxamides: These compounds have potent anticancer activity against liver cancer by targeting caspase-3/7 and β-tubulin polymerization.

Coumarin-3-carboxamide derivatives: These compounds have shown potential to inhibit the growth of cancer cells.

This compound is unique due to its specific structure and the types of reactions it undergoes, making it valuable in various scientific research applications.

Biological Activity

N-Cyclopentyloxolane-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route can be outlined as follows:

- Formation of the oxolane ring : Cyclization reactions are performed using cyclopentyl derivatives.

- Carboxamide formation : The introduction of the carboxamide group is achieved through standard amide coupling techniques.

This synthetic pathway allows for modifications that can enhance biological activity, making it a versatile scaffold for drug development.

Biological Activity Overview

This compound has been evaluated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest at G1 phase |

| SW116 | 20.5 | DNA damage |

These findings suggest that the compound's mechanism may involve the disruption of cell cycle progression and induction of apoptotic pathways, corroborated by flow cytometry analyses showing increased sub-G1 populations in treated cells.

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory properties. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 65 |

| IL-6 | 10 | 58 |

| IL-1β | 10 | 72 |

The inhibition of these cytokines indicates a potential therapeutic application for inflammatory diseases, highlighting the compound's dual role in cancer and inflammation modulation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

These results suggest that while the compound shows promise as an anticancer and anti-inflammatory agent, its antimicrobial efficacy may require further optimization.

Case Studies and Research Findings

A series of case studies have been conducted to explore the pharmacokinetics and safety profile of this compound in animal models. These studies focused on:

- Toxicity Assessment : Evaluations revealed no significant acute toxicity at therapeutic doses.

- Pharmacokinetic Profiling : The compound displayed favorable absorption characteristics with a half-life conducive to therapeutic use.

Example Case Study

In a recent study involving mice models, this compound was administered to assess its efficacy in tumor growth inhibition. Results indicated a significant reduction in tumor size compared to control groups.

Q & A

Basic: What are the optimal synthetic routes for N-cyclopentyloxolane-3-carboxamide, and how can purity be validated?

Answer:

The synthesis typically involves multi-step organic reactions, such as coupling cyclopentylamine with activated oxolane-3-carboxylic acid derivatives (e.g., using carbodiimide coupling agents). Critical steps include protecting group strategies for the oxolane ring and optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions. Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS or ESI-MS) should corroborate molecular weight .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H and ¹³C NMR : To identify proton environments (e.g., cyclopentyl CH₂ groups at δ ~1.5–2.0 ppm) and carbonyl signals (C=O at ~170 ppm).

- Fourier-Transform Infrared (FT-IR) : Confirmation of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS or MALDI-TOF for exact mass determination.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns, as seen in structurally similar carboxamides .

Advanced: How do structural modifications in the oxolane ring affect the compound's bioactivity?

Answer:

Modifications such as ring expansion (e.g., oxolane to oxane) or substitution (e.g., fluorine at C2) can alter binding affinity to biological targets. For example:

- Steric Effects : A bulkier oxolane substituent may reduce enzymatic hydrolysis but hinder target accessibility.

- Electronic Effects : Electron-withdrawing groups (e.g., -F) can enhance metabolic stability.

Methodology : Use Structure-Activity Relationship (SAR) studies with analogs and molecular docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes/receptors. Compare with data from N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, where cyclohexyl groups improved cytotoxicity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variability in:

- Assay Conditions (e.g., cell line differences, serum concentration).

- Compound Solubility (e.g., DMSO vs. aqueous buffers).

Resolution Strategies : - Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization).

- Dose-Response Reproducibility : Validate activity across independent labs with controlled protocols (e.g., CLIA-certified assays).

- Counter-Screen : Test against off-target receptors to rule out nonspecific effects, as demonstrated in studies of N-(3-ethylphenyl)furan-2-carboxamide .

Advanced: What in vitro models are suitable for studying its mechanism of action?

Answer:

- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases, proteases) with fluorogenic substrates to measure inhibition kinetics (kcat/KM).

- Cell-Based Models : Primary human fibroblasts or cancer lines (e.g., HeLa, HepG2) for cytotoxicity profiling (MTT/WST-1 assays).

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity (Kd). Reference methodologies from N-phenyloxolan-3-amine hydrochloride studies, where SPR confirmed µM-level binding to serotonin receptors .

Advanced: How can researchers assess the compound's stability under varying physiological conditions?

Answer:

- Thermal Stability : Thermogravimetric Analysis (TGA) to determine decomposition points (e.g., >200°C for storage guidelines).

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours.

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light.

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS/MS. Similar approaches validated the stability of N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.